3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HG-7-86-01 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of HG-7-86-01 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: HG-7-86-01 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of HG-7-86-01 .
Scientific Research Applications
HG-7-86-01 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cancers and other diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
HG-7-86-01 exerts its effects by inhibiting tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth and differentiation. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A multi-targeted kinase inhibitor with applications in various cancers.
Nilotinib: A selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness of HG-7-86-01: HG-7-86-01 is unique due to its specific binding mode and high selectivity for certain tyrosine kinases. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C28H21F3N6O2S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C28H21F3N6O2S/c1-15-13-37(14-32-15)21-11-19(28(29,30)31)10-20(12-21)33-25(39)18-4-2-3-17(9-18)22-7-8-23-26(34-22)40-27(35-23)36-24(38)16-5-6-16/h2-4,7-14,16H,5-6H2,1H3,(H,33,39)(H,35,36,38) |
InChI Key |
WMVALYUTDLLBRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F |
Origin of Product |
United States |
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